molecular formula C8H9BrIN B12064652 4-Bromo-2-ethyl-6-iodoaniline

4-Bromo-2-ethyl-6-iodoaniline

Cat. No.: B12064652
M. Wt: 325.97 g/mol
InChI Key: DXGAGMFBYXLUJG-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-iodoaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of bromine, ethyl, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. Its molecular formula is C8H9BrIN, and it is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-6-iodoaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common method involves the bromination and iodination of 2-ethyl aniline. The process can be summarized as follows:

    Bromination: 2-Ethyl aniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.

    Iodination: The brominated product is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide to introduce the iodine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-6-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives such as nitro compounds.

    Reduction Products: Reduced derivatives such as amines.

Scientific Research Applications

4-Bromo-2-ethyl-6-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-iodoaniline depends on its application. In chemical reactions, the presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions. The ethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but lacks the ethyl group.

    2-Iodoaniline: Contains only the iodine substituent.

    4-Bromoaniline: Contains only the bromine substituent.

Uniqueness: 4-Bromo-2-ethyl-6-iodoaniline is unique due to the combination of bromine, ethyl, and iodine substituents, which impart distinct reactivity and properties. The presence of both bromine and iodine allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

4-bromo-2-ethyl-6-iodoaniline

InChI

InChI=1S/C8H9BrIN/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3

InChI Key

DXGAGMFBYXLUJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)I)N

Origin of Product

United States

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